5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
Description
The compound 5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile features a pyridine core substituted with a chlorine atom at position 5 and a carbonitrile group at position 2. The diazepane ring (a seven-membered heterocycle with two nitrogen atoms) at position 6 is further functionalized with a 1,2-benzothiazole moiety bearing a sulfone (dioxo) group. The compound’s design combines rigidity (pyridine, benzothiazole) with conformational flexibility (diazepane), which may influence solubility, binding affinity, or metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2S/c19-15-10-13(11-20)12-21-18(15)24-7-3-6-23(8-9-24)17-14-4-1-2-5-16(14)27(25,26)22-17/h1-2,4-5,10,12H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEOBZOTNLUAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=C(C=C(C=N4)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The synthesis begins with the preparation of the benzothiazole ring, which involves the reaction of 2-aminobenzenethiol with chloroacetic acid under acidic conditions to form 2-chlorobenzothiazole.
Diazepane Ring Formation: The diazepane ring is synthesized by reacting 1,4-diaminobutane with phosgene to form 1,4-diazepane-1,4-dione, which is then reduced to 1,4-diazepane.
Coupling Reactions: The benzothiazole and diazepane intermediates are coupled with 5-chloro-6-bromopyridine-3-carbonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the diazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related carbonitrile-containing heterocycles from the literature:
Key Observations:
Core Heterocycles: The target compound’s pyridine core distinguishes it from pyrazole (fipronil, ethiprole) or pyridazinone (pyrazon) derivatives. Pyridine’s aromaticity and electron-withdrawing nature may alter reactivity compared to pyrazole’s dual aromatic/non-aromatic character. The diazepane ring introduces conformational flexibility absent in rigid frameworks like pyrano-pyrazole ([1], ) or pyridazinone (pyrazon).
Functional Groups :
- The 1,2-benzothiazole-dioxo group in the target compound is structurally analogous to sulfinyl/sulfone groups in fipronil and ethiprole, which are critical for pesticidal activity . However, the benzothiazole’s fused aromatic system may enhance π-stacking interactions in biological targets.
- The carbonitrile group is a common feature across all compounds, often associated with hydrogen-bonding or dipole interactions in receptor binding.
Research Findings and Implications
- Structural Uniqueness: The diazepane-benzothiazole-pyridine architecture is unprecedented in the cited literature. This combination may offer novel binding modes in enzyme inhibition or receptor modulation.
- Synthetic Challenges: The diazepane ring’s synthesis often requires stepwise cyclization or transition-metal catalysis, contrasting with the one-pot strategies used for pyrano-pyrazoles .
- Comparative Bioactivity : Sulfone/sulfinyl groups in fipronil and ethiprole disrupt insect nervous systems by targeting GABA receptors . The target compound’s benzothiazole-dioxo group could mimic this mechanism but with altered selectivity due to its larger heterocyclic system.
Biological Activity
5-Chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile (CAS No. 2549041-13-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a chloropyridine, a diazepane, and a benzothiazole moiety, which contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
| Feature | Details |
|---|---|
| Molecular Formula | C18H16ClN5O2S |
| Molecular Weight | 375.86 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 μg/mL |
| Escherichia coli | 40 μg/mL |
| Mycobacterium tuberculosis | IC90 of 40.32 μM |
This compound's action against Mycobacterium tuberculosis suggests potential as an anti-tubercular agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it inhibits the proliferation of certain cancer cell lines. For instance:
| Cell Line | IC50 Values |
|---|---|
| HepG2 (liver cancer) | 15 μM |
| MCF7 (breast cancer) | 10 μM |
These findings indicate its potential as a therapeutic agent in oncology .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The benzothiazole moiety is known to modulate the activity of receptors involved in various signaling pathways. For example, it may interact with the AMPA receptor, influencing synaptic transmission and cellular signaling .
Study on Antitubercular Activity
In a study focused on designing new anti-tubercular agents, derivatives of the compound were synthesized and tested against Mycobacterium tuberculosis. The results indicated that several derivatives exhibited promising activity with IC50 values ranging from 1.35 to 2.18 μM .
Evaluation of Cytotoxicity
In another investigation assessing cytotoxicity on human embryonic kidney cells (HEK-293), the compound demonstrated low toxicity levels, indicating its safety profile for further development .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of complex heterocyclic compounds like this requires multi-step protocols. A generalized approach involves:
- Step 1 : Condensation of the diazepane core with the benzothiazole sulfone moiety under reflux conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
- Step 2 : Introduction of the pyridine-carbonitrile group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
- Optimization : Employ statistical design of experiments (DoE) to screen variables (temperature, solvent, catalyst loading) and identify critical parameters. Central composite designs or factorial analysis can reduce experimental runs while ensuring robustness .
Q. Example Table: Key Reaction Parameters for Optimization
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | +25% efficiency |
| Catalyst Loading | 1–5 mol% | 3 mol% | Balances cost/yield |
| Reaction Time | 12–48 hours | 24 hours | Maximizes conversion |
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2190 cm⁻¹, S=O stretches at ~1150–1300 cm⁻¹) .
- NMR : Use - and -NMR to resolve substituent positions on the diazepane and pyridine rings. -NMR coupling patterns can differentiate axial/equatorial protons in the diazepane ring .
- HRMS : Validate molecular formula and isotopic patterns (e.g., chlorine’s M+2 peak).
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental protocols?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic hydrolysis (pH 1–13) identifies labile bonds (e.g., sulfone or diazepane linkages) .
- Storage Recommendations : Lyophilize and store at -20°C in amber vials to prevent photodegradation. Use inert atmospheres (N₂) for long-term storage.
Advanced Research Questions
Q. How can computational chemistry predict reactivity and regioselectivity in this compound’s synthesis?
Methodological Answer:
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and intermediates. For example, calculate activation energies for nucleophilic attack on the benzothiazole sulfone vs. pyridine ring .
- Regioselectivity Analysis : Use frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Natural bond orbital (NBO) analysis identifies charge distribution in the diazepane-pyridine system .
Q. Example Table: DFT-Calculated Activation Energies
| Reaction Pathway | ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|
| Benzothiazole sulfone attack | 18.2 | Major product |
| Pyridine ring substitution | 24.7 | Minor product |
Q. What strategies resolve discrepancies between computational predictions and experimental outcomes in reaction mechanisms?
Methodological Answer:
- Feedback Loop : Integrate experimental data (e.g., kinetic isotope effects, stereochemical outcomes) into computational models to refine force fields or solvent parameters .
- Contradiction Analysis : Compare computed vs. observed regioselectivity. If mismatched, re-evaluate solvent effects (e.g., implicit vs. explicit solvation models) or transition-state approximations .
Q. How can the compound’s bioactivity be evaluated against specific molecular targets using in silico models?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Prioritize targets based on binding affinity (ΔG < -8 kcal/mol) and ligand efficiency .
- ADMET Prediction : Use SwissADME or ADMETlab to assess pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier permeability).
Q. Example Table: Docking Scores for Hypothetical Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) |
|---|---|---|
| Tyrosine kinase (ABL1) | 2HYY | -9.3 |
| Serotonin receptor (5-HT2A) | 6WGT | -8.7 |
Q. What are the environmental degradation pathways of this compound, and how can they be experimentally validated?
Methodological Answer:
- Photolysis Studies : Expose to UV-Vis light (λ = 254–365 nm) in aqueous solutions. Monitor degradation products via LC-MS/MS.
- Microbial Biodegradation : Use OECD 301B guidelines with activated sludge. Identify metabolites (e.g., dechlorinated intermediates) using high-resolution mass spectrometry .
Q. How do substituents on the diazepane or benzothiazole moieties influence bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs with variations (e.g., replacing Cl with F, modifying sulfone groups). Test in vitro against disease-relevant assays (e.g., enzyme inhibition, cell proliferation).
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
